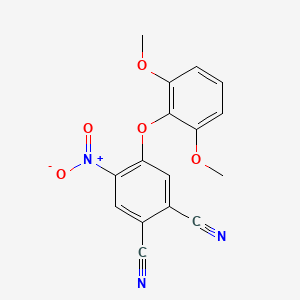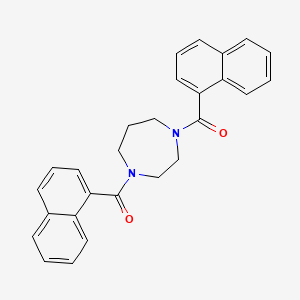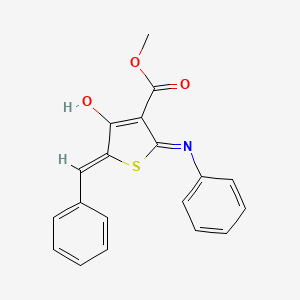
4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile, also known as DNP, is a chemical compound that has been widely used in scientific research applications. It is a yellow crystalline powder that is soluble in organic solvents and is known for its ability to uncouple oxidative phosphorylation in mitochondria. This property has made DNP a valuable tool in the study of energy metabolism and has contributed to its potential as a therapeutic agent. In
作用機序
4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile uncouples oxidative phosphorylation in mitochondria by disrupting the proton gradient across the inner mitochondrial membrane. This leads to an increase in metabolic rate and heat production, which can be measured by changes in oxygen consumption and heat production. The uncoupling of oxidative phosphorylation also leads to an increase in reactive oxygen species (ROS) production, which can cause oxidative stress and damage to cellular components.
Biochemical and Physiological Effects:
4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile has been shown to increase metabolic rate and heat production in cells and animals. It has also been shown to increase oxygen consumption and decrease ATP production in mitochondria. The increase in ROS production caused by 4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile can lead to oxidative stress and damage to cellular components. Additionally, 4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile has been shown to have potential as a therapeutic agent for obesity and metabolic disorders by increasing energy expenditure and promoting weight loss.
実験室実験の利点と制限
4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile has several advantages for lab experiments, including its ability to uncouple oxidative phosphorylation and increase metabolic rate. However, it also has several limitations, including its potential to cause oxidative stress and damage to cellular components. Additionally, 4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile is toxic at high doses and requires careful handling and disposal.
将来の方向性
There are several future directions for research on 4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile, including its potential as a therapeutic agent for obesity and metabolic disorders. Additionally, further research is needed to understand the mechanisms of action of 4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile and its effects on cellular metabolism and aging. Finally, research is needed to develop safer and more effective compounds that can uncouple oxidative phosphorylation and increase metabolic rate without causing oxidative stress and damage to cellular components.
In conclusion, 4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile is a valuable tool in scientific research, with its ability to uncouple oxidative phosphorylation and increase metabolic rate. However, it also has limitations and potential risks, and further research is needed to fully understand its mechanisms of action and potential as a therapeutic agent.
合成法
The synthesis of 4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile involves the reaction of 4,5-dicyano-1,2-benzoquinone with 2,6-dimethoxyphenol in the presence of a base. The reaction produces 4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile as a yellow crystalline powder with a high purity. The synthesis of 4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile has been well-established, and the compound is readily available for research purposes.
科学的研究の応用
4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile has been widely used in scientific research to study the mechanism of energy metabolism in cells. It uncouples oxidative phosphorylation in mitochondria, which leads to an increase in metabolic rate and heat production. This property has been used to study the effects of 4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile on energy metabolism and its potential as a therapeutic agent for obesity and metabolic disorders. Additionally, 4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile has been used to study the effects of oxidative stress on cells and the role of mitochondria in cellular aging.
特性
IUPAC Name |
4-(2,6-dimethoxyphenoxy)-5-nitrobenzene-1,2-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5/c1-22-13-4-3-5-14(23-2)16(13)24-15-7-11(9-18)10(8-17)6-12(15)19(20)21/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPJPWRSJUVAGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(2-methyl-2-propen-1-yl)amine](/img/structure/B6128764.png)

![1-[2-({[(3-methyl-3-oxetanyl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6128775.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6128783.png)
![ethyl 4-(2-chlorobenzyl)-1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B6128797.png)
![dimethyl 5-[(2-chloro-5-iodobenzoyl)amino]isophthalate](/img/structure/B6128805.png)
![N-(3-bromophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B6128809.png)
![N-(3-isoxazolylmethyl)-N-methyl-2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B6128814.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6128816.png)
![2-({[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B6128818.png)
![3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide](/img/structure/B6128820.png)
![1-isobutyl-4-(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-pyrrolidinyl)piperidine](/img/structure/B6128824.png)

![N~1~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B6128845.png)